molecular formula C13H14N2O B8657517 (1H-Imidazol-1-yl)(mesityl)methanone CAS No. 81325-25-9

(1H-Imidazol-1-yl)(mesityl)methanone

Cat. No. B8657517
M. Wt: 214.26 g/mol
InChI Key: WVCUKHRGOMTDKS-UHFFFAOYSA-N
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Patent
US04559398

Procedure details

136 g (2.0 moles) of imidazole in 1,000 ml of ether are initially taken, and 146 g (0.8 mole) of 2,4,6-trimethylbenzoyl chloride are added dropwise to the stirred mixture in the course of 30 minutes at from 10° to 20° C. Stirring is continued for 5 hours at room temperature, and the precipitated imidazole hydrochloride is filtered off under suction, the filtrate is evaporated down and the residue is distilled to give 116.4 g (68% of theory) of N-(2,4,6-trimethylbenzoyl)-imidazole of boiling point 128° C./0.01 mbar.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[C:8]=1[C:9](Cl)=[O:10]>CCOCC>[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[C:8]=1[C:9]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[O:10]

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated imidazole hydrochloride is filtered off under suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C(=O)N2C=NC=C2)C(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 116.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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